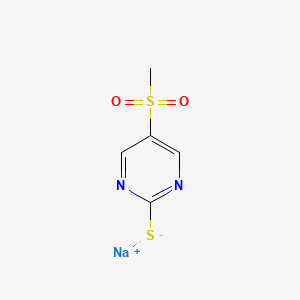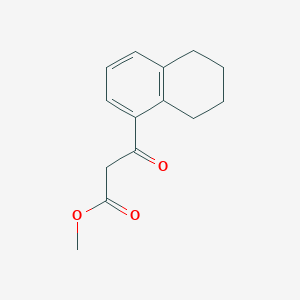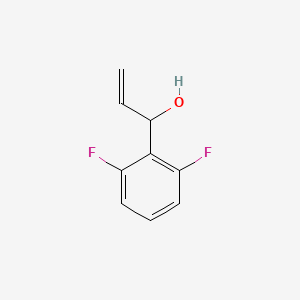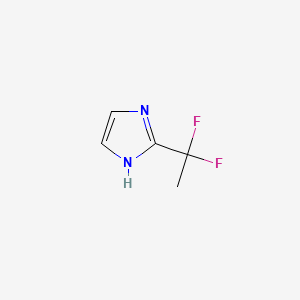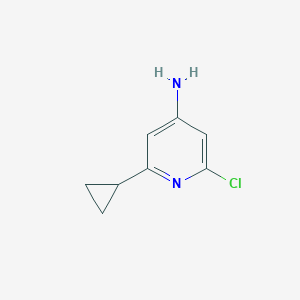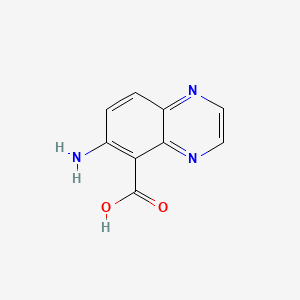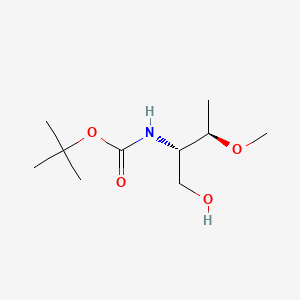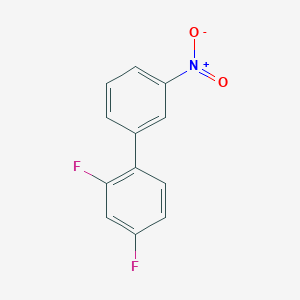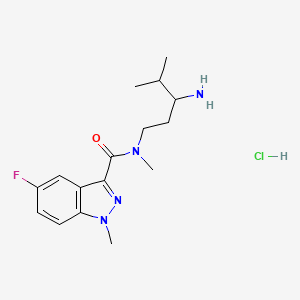
N-(3-amino-4-methylpentyl)-5-fluoro-N,1-dimethyl-1H-indazole-3-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-amino-4-methylpentyl)-5-fluoro-N,1-dimethyl-1H-indazole-3-carboxamide hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes an indazole ring, a fluorine atom, and an amino group. The presence of these functional groups contributes to its reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-4-methylpentyl)-5-fluoro-N,1-dimethyl-1H-indazole-3-carboxamide hydrochloride typically involves multiple steps, starting with the preparation of the indazole core. The indazole ring can be synthesized through cyclization reactions involving hydrazines and ketones. The introduction of the fluorine atom is usually achieved through electrophilic fluorination reactions. The amino group is introduced via nucleophilic substitution reactions, often using amines as nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize reaction conditions and improve yield. Continuous flow reactors allow for precise control of reaction parameters, leading to more efficient and scalable production processes .
Chemical Reactions Analysis
Types of Reactions
N-(3-amino-4-methylpentyl)-5-fluoro-N,1-dimethyl-1H-indazole-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives from oxidation, amines from reduction, and various substituted derivatives from nucleophilic substitution reactions .
Scientific Research Applications
N-(3-amino-4-methylpentyl)-5-fluoro-N,1-dimethyl-1H-indazole-3-carboxamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-amino-4-methylpentyl)-5-fluoro-N,1-dimethyl-1H-indazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indazole derivatives with varying substituents, such as:
- N-(3-amino-4-methylphenyl)benzamide
- N-(3-amino-4-methylpentyl)-N’-ethyl-N-methylpentanediamide hydrochloride
Uniqueness
N-(3-amino-4-methylpentyl)-5-fluoro-N,1-dimethyl-1H-indazole-3-carboxamide hydrochloride is unique due to the presence of the fluorine atom and the specific arrangement of functional groups.
Properties
Molecular Formula |
C16H24ClFN4O |
|---|---|
Molecular Weight |
342.84 g/mol |
IUPAC Name |
N-(3-amino-4-methylpentyl)-5-fluoro-N,1-dimethylindazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C16H23FN4O.ClH/c1-10(2)13(18)7-8-20(3)16(22)15-12-9-11(17)5-6-14(12)21(4)19-15;/h5-6,9-10,13H,7-8,18H2,1-4H3;1H |
InChI Key |
WEELQAZERMRFLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCN(C)C(=O)C1=NN(C2=C1C=C(C=C2)F)C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


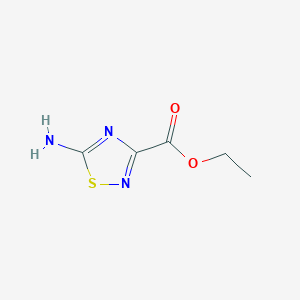
![tert-butylN-[(2-cyanoethyl)[(pyridin-3-yl)methyl]sulfamoyl]carbamate](/img/structure/B13584211.png)

![2-Cyclopropyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B13584220.png)
